7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Catalog No.
S1907450
CAS No.
877-06-5
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

CAS Number

877-06-5

Product Name

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3

InChI Key

PTTSCAGWOHYHDN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1C2C=CC1C=C2

Canonical SMILES

CC(C)(C)OC1C2C=CC1C=C2

    Modification of Carbon Nanotube Electrodes for Cu(II) Detection

    Ring-Opened Metathesis Polymers

      Scientific Field: Polymer Chemistry

      Summary: Novel ring-opened metathesis polymers are synthesized from 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene and its derivatives. These polymers exhibit unique microstructures due to propagation occurring through both endo and exo faces during polymerization.

      Experimental Procedure: Initiators are used to polymerize 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene derivatives. The resulting polymers are characterized for their microstructural features.

      Results: The polymers show interesting properties, potentially useful in materials science and engineering applications.

    Cancer Research and Treatment

      Scientific Field: Medical Research

      Summary: 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is being investigated for its potential in cancer treatment. Clinical trials are underway to evaluate its efficacy and safety against various types of cancer.

      Experimental Procedure: Clinical studies involve administering the compound to cancer patients and monitoring its effects on tumor growth, metastasis, and overall survival.

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is a bicyclic organic compound characterized by its unique structure, which features a bicyclo[2.2.1] framework with a tert-butoxy substituent at the 7-position. Its molecular formula is C₁₁H₁₆O, and it has gained attention for its potential applications in polymer chemistry and materials science due to its reactivity and structural properties .

This compound is primarily known for undergoing ring-opening metathesis polymerization (ROMP), a reaction that allows the transformation of cyclic compounds into linear polymers. The ROMP of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene can be initiated by various transition metal catalysts, such as those based on ruthenium or molybdenum. The process typically leads to the formation of polymers with high molecular weights and can include subsequent reactions that regenerate the initiator or form macrocyclic structures .

The synthesis of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the cycloaddition of a diene with a dienophile to form the bicyclic structure.
  • Functionalization of Norbornadiene Derivatives: Starting from norbornadiene compounds, selective functionalization can introduce the tert-butoxy group at the desired position.
  • Ring-Opening Metathesis: Utilizing ROMP to generate this compound from suitable precursors under controlled conditions.

Each method has its advantages and can be selected based on the desired yield and purity of the final product .

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene finds applications in:

  • Polymer Chemistry: As a monomer in ROMP to produce various polymers with specific properties.
  • Material Science: In the development of new materials that require specific mechanical or thermal properties.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules due to its reactive double bonds.

The versatility of this compound makes it valuable in research and industrial applications .

Several compounds share structural similarities with 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, including:

  • Bicyclo[2.2.1]heptadiene: Lacks the tert-butoxy group but retains similar diene characteristics.
  • Norbornadiene: A simpler bicyclic structure that serves as a precursor for various reactions.
  • 7-Methylbicyclo(2.2.1)hepta-2,5-diene: Contains a methyl group instead of a tert-butoxy group at the same position.

Comparison Table

Compound NameUnique Features
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-dieneTert-butoxy group enhances solubility and reactivity
Bicyclo[2.2.1]heptadieneNo substituents; simpler structure
NorbornadieneBase structure for various transformations
7-Methylbicyclo(2.2.1)hepta-2,5-dieneMethyl substituent alters electronic properties

The presence of the tert-butoxy group in 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene distinguishes it from these similar compounds by enhancing its solubility and potentially altering its reactivity profile in

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

877-06-5

Wikipedia

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Dates

Modify: 2023-08-16

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